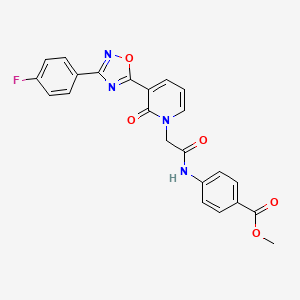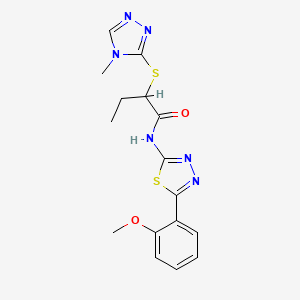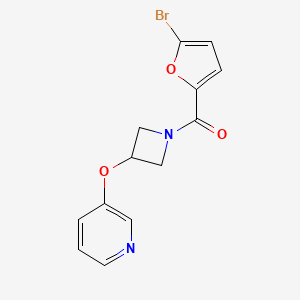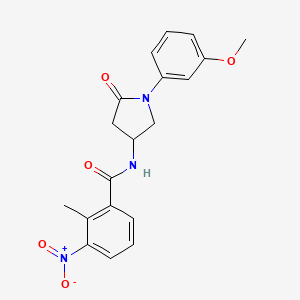![molecular formula C21H19ClO2S B2826754 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 252026-50-9](/img/structure/B2826754.png)
2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(4-Chlorobenzyl)sulfinyl]-1,1-diphenyl-1-ethanol:
Pharmaceutical Applications
This compound is primarily used as a pharmaceutical intermediate. It plays a crucial role in the synthesis of various drugs, particularly antifungal agents like sulconazole . Its structural properties make it an effective component in the formulation of medications aimed at treating fungal infections.
Antifungal Research
This compound is extensively studied for its antifungal properties. Research has shown that derivatives of this compound exhibit significant activity against a range of fungal pathogens. This makes it a valuable candidate for developing new antifungal therapies .
Chemical Synthesis
In the field of chemical synthesis, this compound is used as a building block for creating more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, leading to the development of new compounds with potential applications in different industries .
Material Science
Researchers are investigating the use of this compound in material science, particularly in the development of new polymers and materials with enhanced properties. Its incorporation into polymer matrices can improve the mechanical and thermal properties of the resulting materials .
Biological Studies
In biological research, this compound is used to study the interactions between small molecules and biological systems. Its ability to interact with various biological targets makes it a useful tool for understanding the mechanisms of action of different drugs and for identifying new therapeutic targets .
Environmental Chemistry
Environmental chemists are exploring the potential of this compound in the degradation of pollutants. Its chemical properties make it a candidate for use in processes aimed at breaking down harmful substances in the environment, contributing to pollution control and environmental protection .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard. Its well-defined chemical properties make it an ideal standard for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analyses .
Medicinal Chemistry
Medicinal chemists utilize this compound in the design and development of new therapeutic agents. Its structural features provide a foundation for modifying and optimizing drug candidates, leading to the discovery of new medications with improved efficacy and safety profiles .
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfinyl]-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO2S/c22-20-13-11-17(12-14-20)15-25(24)16-21(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,23H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSLJWHMRDKNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2826672.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2826677.png)

![N-[4-(acetylamino)phenyl]-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2826681.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2826682.png)

![2-[2-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2826685.png)


![2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole](/img/structure/B2826689.png)
![7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826691.png)
